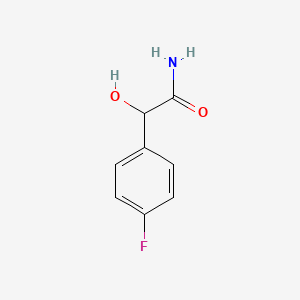
2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Ammonia or primary amines.
Conditions: Heating under pressure or using a catalyst like palladium on carbon (Pd/C).
Sulfonamide Formation:
Reagents: Sulfonyl chlorides (e.g., chlorosulfonic acid).
Conditions: Low temperature to avoid decomposition, typically in an inert atmosphere.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide typically involves multi-step organic reactions
-
Formation of Quinazoline Core:
Starting Material: Anthranilic acid or its derivatives.
Reagents: Phosgene or carbonyl diimidazole (CDI) for cyclization.
Conditions: Reflux in an appropriate solvent like toluene or xylene.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives with potential changes in the sulfonamide group.
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, typically in anhydrous solvents.
Products: Reduced forms, possibly affecting the quinazoline ring or amino groups.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Vary depending on the substituent being introduced.
Products: Substituted quinazoline derivatives with modified functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products:
- Oxidized sulfonamides.
- Reduced quinazoline derivatives.
- Substituted quinazolines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical probe.
Medicine: The compound has shown promise in preclinical studies as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable quinazoline core and reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the quinazoline core can interact with nucleic acids, potentially disrupting cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of dihydrofolate reductase (DHFR), leading to antifolate activity.
Receptors: Binding to specific receptors involved in cell signaling pathways, affecting cell proliferation and survival.
Comparación Con Compuestos Similares
2,4-Diaminoquinazoline: Lacks the diethyl and sulfonamide groups, resulting in different chemical properties and biological activities.
N,n-Diethylquinazoline-6-sulfonamide: Lacks the amino groups at positions 2 and 4, affecting its reactivity and applications.
Quinazoline-6-sulfonamide: A simpler structure without the diethyl and amino substitutions, used in different contexts.
Uniqueness: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both amino and sulfonamide groups enhances its ability to interact with biological targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
21882-31-5 |
|---|---|
Fórmula molecular |
C12H17N5O2S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
2,4-diamino-N,N-diethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-3-17(4-2)20(18,19)8-5-6-10-9(7-8)11(13)16-12(14)15-10/h5-7H,3-4H2,1-2H3,(H4,13,14,15,16) |
Clave InChI |
HFGFWICMPFSPMZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)





![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)

![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)
